
N-cycloheptyl-2,4-dimethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-2,4-dimethoxybenzenesulfonamide, also known as TAK-715, is a chemical compound that belongs to the sulfonamide class of drugs. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of N-cycloheptyl-2,4-dimethoxybenzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of a protein called p38 MAP kinase, which plays a key role in inflammation and cancer. By inhibiting the activity of p38 MAP kinase, N-cycloheptyl-2,4-dimethoxybenzenesulfonamide can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and physiological effects:
N-cycloheptyl-2,4-dimethoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It can reduce the production of inflammatory cytokines, such as TNF-alpha and IL-1beta, and inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in inflammation. It can also induce apoptosis, or programmed cell death, in cancer cells, and protect neurons from oxidative stress and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-cycloheptyl-2,4-dimethoxybenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied in vitro and in vivo. However, there are some limitations to its use. It can be toxic at high concentrations, and it may have off-target effects on other proteins and enzymes. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-cycloheptyl-2,4-dimethoxybenzenesulfonamide. One area of interest is its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential use in combination with other drugs or therapies, such as chemotherapy or radiation therapy, for the treatment of cancer. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects, which could lead to the development of more effective and safer drugs in the future.
In conclusion, N-cycloheptyl-2,4-dimethoxybenzenesulfonamide is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-cycloheptyl-2,4-dimethoxybenzenesulfonamide involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with cycloheptylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-2,4-dimethoxybenzenesulfonamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anticancer, and neuroprotective properties. It has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
Produktname |
N-cycloheptyl-2,4-dimethoxybenzenesulfonamide |
|---|---|
Molekularformel |
C15H23NO4S |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
N-cycloheptyl-2,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C15H23NO4S/c1-19-13-9-10-15(14(11-13)20-2)21(17,18)16-12-7-5-3-4-6-8-12/h9-12,16H,3-8H2,1-2H3 |
InChI-Schlüssel |
OXADLBDGRPMSMR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NC2CCCCCC2)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NC2CCCCCC2)OC |
Löslichkeit |
9.4 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



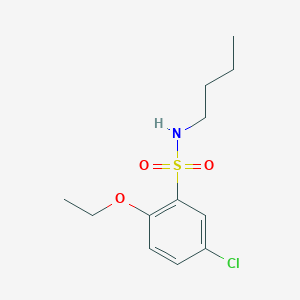

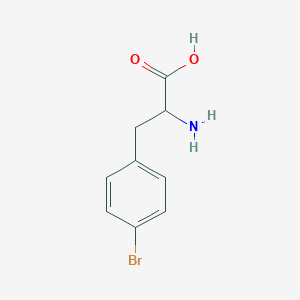
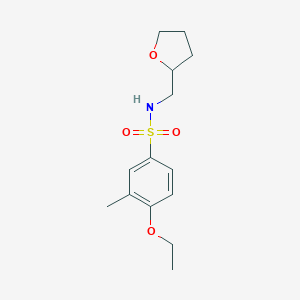
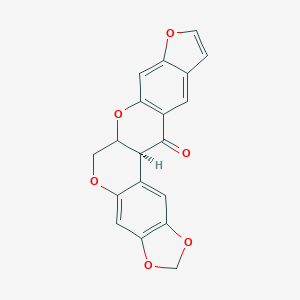
![(5S,8R,9S,10S,13S,14S,17S)-2,2-difluoro-17-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B239167.png)
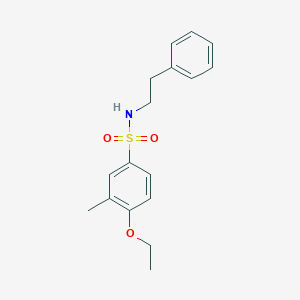


![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239187.png)



